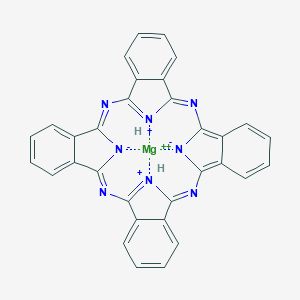

Magnesium phthalocyanine

Übersicht

Beschreibung

Magnesium Phthalocyanine is used in preparing membrane sensors for cyanide ions . It is a part of the metal phthalocyanine class of compounds that have interesting properties like chemical inertness, excellent thermal stability, high coloring properties, catalytic activity, semiconductivity, and photoconductivity .

Synthesis Analysis

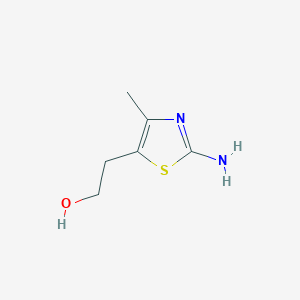

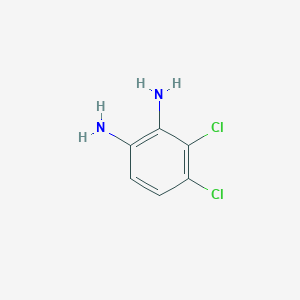

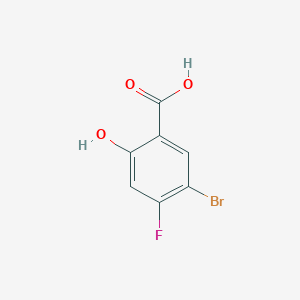

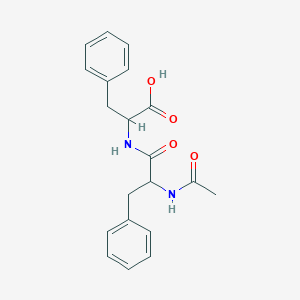

Magnesium Phthalocyanine can be synthesized from phthalonitriles with regularly varying peripheral phenoxyl substituents obtained by nucleophilic substitution of the nitro group/bromine atom with fragments of phenol derivatives . Another method involves the synthesis of 2 (3),9 (10),16 (17),23 (24)-tetrakis-2,6-dimethoxyphenoxy substituted magnesium (II) phthalocyanine .

Molecular Structure Analysis

The molecular formula of Magnesium Phthalocyanine is C32H16MgN8. It has an average mass of 536.828 Da and a Monoisotopic mass of 536.134827 Da .

Chemical Reactions Analysis

Magnesium Phthalocyanine is known to demetallate to metal-free ligands in acidic environments . The mechanism of the demetallation in organic solvents is based on an acidoprotolytic mechanism with the protonation of the azomethine nitrogen as the first step and a subsequent conversion to non-protonated metal-free ligands .

Physical And Chemical Properties Analysis

Magnesium Phthalocyanine has remarkable chemical, mechanical, and thermal stability . It has strong absorption in the visible region, making it an effective electron donor .

Wissenschaftliche Forschungsanwendungen

Photovoltaic and Solar Cells

Magnesium phthalocyanine has been actively researched for its use in photovoltaic and solar cells. Its properties make it suitable for converting solar energy into electrical energy, contributing to the development of renewable energy technologies .

Electrophotography

In the field of electrophotography, Magnesium phthalocyanine is utilized due to its photoconductive properties. It plays a crucial role in the process of creating images from photoconductive surfaces .

Molecular Electronics

Magnesium phthalocyanine is also being explored in molecular electronics, where it can function as a component in electronic devices at the molecular level, potentially leading to advancements in miniaturization and performance of electronic components .

Langmuir-Blodgett Films

The compound is used in creating Langmuir-Blodgett films, which are an ordered assembly of molecules that can be deposited onto solid substrates. These films have applications in various fields including sensors and optics .

Photosensitizers

As a photosensitizer, Magnesium phthalocyanine is involved in photochemical processes where it absorbs light and transfers energy to other molecules, which is particularly useful in medical treatments such as photodynamic therapy .

Electrochromic Display Devices

Its application extends to electrochromic display devices where Magnesium phthalocyanine’s ability to change color upon electrical stimulation is utilized. This has implications for display technologies .

Membrane Sensors for Cyanide Ions

Magnesium phthalocyanine is used in preparing membrane sensors that are sensitive to cyanide ions, which are important for environmental monitoring and safety .

Medical and Biological Imaging

In medical and biological imaging, Magnesium phthalocyanine complexes have shown potential due to their fluorescence properties, aiding in visualization during diagnostic procedures .

Wirkmechanismus

Target of Action

Magnesium phthalocyanine (MgPc) is a complex that has been studied for its potential in various applications, including medical applications and fluorescence detection It’s known that mgpc can act as a catalyst to enhance the oxygen reduction reaction (orr) mechanism via direct four-electron reduction reaction .

Mode of Action

The mode of action of MgPc involves its interaction with its targets, leading to changes in their behavior or state. For instance, in the context of photocatalysis, MgPc is used to expand the absorption of a mesoporous graphite carbon nitride (mpg-C3N4) photocatalyst to wavelengths longer than those of the principal mpg-C3N4 . This interaction enhances the photocatalytic activity of the mpg-C3N4.

Biochemical Pathways

It’s known that mgpc can demetallate to metal-free ligands in acidic environments . This process involves an acidoprotolytic mechanism with the protonation of the azomethine nitrogen as the first step and a subsequent conversion to non-protonated metal-free ligands .

Pharmacokinetics

It’s known that the water-soluble magnesium complexes were stable in a buffer with a physiological ph 74 while a time-dependent demetallation was observed in acidic pH .

Result of Action

The result of MgPc’s action depends on its application. In the context of photocatalysis, MgPc enhances the photocatalytic activity of the mpg-C3N4, leading to improved hydrogen evolution . In the context of ORR, MgPc acts as a catalyst to enhance the reaction .

Action Environment

The action of MgPc is influenced by environmental factors such as pH and the presence of other substances. For instance, MgPc is known to demetallate to metal-free ligands in acidic environments . The rate of this demetallation can be decreased by incorporating lipophilic magnesium complexes into microemulsion or liposomes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

magnesium;2,11,20,29-tetraza-37,39-diazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQREIWCURIAMA-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=[NH+]C2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=[NH+]6)N=C8C9=CC=CC=C9C(=N3)[N-]8.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2/C/3=N/C4=C5C(=C([N-]4)/N=C/6\[NH+]=C(N=C7[N-]C(=NC(=[NH+]3)C2=C1)C8=CC=CC=C78)C9=CC=CC=C69)C=CC=C5.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H18MgN8+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple powder; [Alfa Aesar MSDS] | |

| Record name | Magnesium phthalocyanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15334 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

(SP-4-1)-(29H,31H-phthalocyaninato(2-)-N(29),N(30),N(31),N(32))magnesium | |

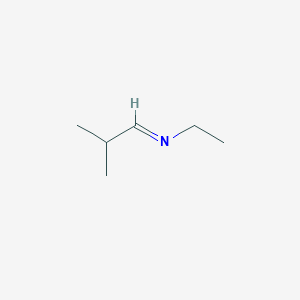

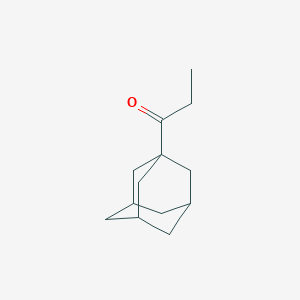

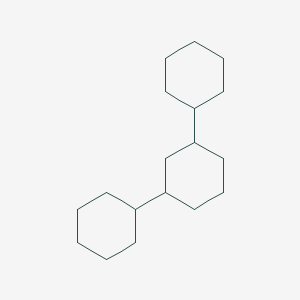

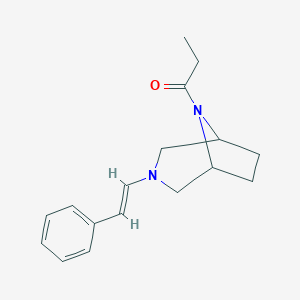

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Magnesium phthalocyanine has the molecular formula C32H16MgN8 and a molecular weight of 512.93 g/mol.

A: Magnesium phthalocyanine exhibits characteristic absorption bands in the UV-Vis region, notably the Q-band and the Soret band (B-band). [] These bands arise from π-π* transitions within the phthalocyanine macrocycle. [] Additionally, Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic vibrational modes of the molecule, providing information about its structure and bonding. []

A: Studies on thermally evaporated Magnesium phthalocyanine thin films show that both substrate temperature during deposition and post-deposition annealing significantly influence the film's morphology, crystallinity, and electrical properties. [, , ] Annealing at elevated temperatures generally enhances crystallinity and influences the charge carrier mobility within the film. [, , , ]

A: While Magnesium phthalocyanine is generally considered stable, studies indicate potential photodegradation under prolonged exposure to sunlight. [] This instability highlights the need for appropriate storage conditions and formulation strategies to ensure its long-term stability in various applications.

A: Magnesium phthalocyanine acts as a catalyst in the autoxidation of cumene by activating molecular oxygen. [] At lower temperatures (80 °C), the reaction rate is directly proportional to the catalyst concentration, indicating a mechanism involving the activation of molecular oxygen by the catalyst. [] At higher temperatures (100 °C), the reaction mechanism appears more complex, with the rate constant increasing with catalyst concentration but the initial rate remaining independent. [] This suggests a potential change in the rate-determining step or the involvement of different reaction pathways at higher temperatures. []

A: Yes, Magnesium phthalocyanine can function as a photosensitizer in photocatalytic reactions. For example, it has been successfully employed in the photocatalytic degradation of dye wastewater when coupled with titanium dioxide (TiO2). [] Moreover, Magnesium phthalocyanine deposited on mesoporous graphite carbon nitride (mpg-C3N4) facilitates photocatalytic hydrogen evolution from water even under irradiation with wavelengths exceeding 600 nm. []

A: Density functional theory (DFT) calculations have been used to predict the vibrational spectra and Raman scattering intensities of neutral Magnesium phthalocyanine (MgPc). [] This information aids in understanding the vibrational modes and their contribution to the molecule's spectroscopic properties. Moreover, DFT calculations have been employed to elucidate the molecular structures and electronic absorption properties of Magnesium phthalocyanine and its anion radical. [] These studies provide insights into the electronic structure and the impact of structural distortions on the molecule's optical behavior.

A: Yes, computational studies, including those employing functionals like M06-2x, ωB97XD, and B97D, have been conducted to investigate the potential energy curves and interactions within dimers of lithium phthalocyanine (LiPc), a related molecule to MgPc. [] These studies provide valuable insights into the dispersive and long-range interactions influencing the geometric structures of phthalocyanine dimers, which are relevant for understanding their aggregation behavior.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)